molecular formula C17H16N2O4S B2957837 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 941921-50-2

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2957837
CAS No.: 941921-50-2
M. Wt: 344.39
InChI Key: IOVHFRIBQFDQIS-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative designed for advanced chemical biology and pharmacological research. The compound features a benzo[1,3]dioxole (piperonyl) moiety, a structure frequently employed in medicinal chemistry for its potential to enhance bioactivity and modulate drug-receptor interactions . This core structure has been identified as a key pharmacophore in compounds developed as potent agonists for plant hormone receptors, demonstrating the scaffold's utility in targeting specific protein families . The integration of a (3-(methylthio)phenyl) group further diversifies the molecular properties, potentially influencing solubility, binding affinity, and metabolic stability. The oxalamide bridge serves as a critical linker, often contributing to specific binding conformations through hydrogen bonding . While the specific biological profile of this compound is under investigation, its structural design suggests significant potential as a research tool. Researchers can leverage this compound in various applications, including high-throughput screening campaigns, structure-activity relationship (SAR) studies to optimize lead compounds, and as a chemical probe for elucidating novel biological pathways . The presence of the benzodioxole group, in particular, makes it a candidate for research in areas such as plant science, where similar structures have shown remarkable root growth-promoting activity by acting as auxin receptor agonists , and in antimicrobial studies, as related derivatives have been explored for their antibacterial properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-24-13-4-2-3-12(8-13)19-17(21)16(20)18-9-11-5-6-14-15(7-11)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVHFRIBQFDQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-ylmethyl and 3-(methylthio)phenyl moieties. These moieties are then coupled using oxalamide as a linker. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the oxalamide bond.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process. Quality control measures are also crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide is studied for its potential biological activities. It may be used in assays to investigate enzyme inhibition or receptor binding.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be tested for its efficacy in treating various diseases, such as cancer or inflammatory conditions.

Industry: In industry, this compound can be used in the development of new materials or as a component in pharmaceutical formulations.

Mechanism of Action

The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The target compound belongs to the oxalamide class, where variations in N1 and N2 substituents significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Compound Name N1 Substituent N2 Substituent Key Features Biological/Functional Notes Reference
Target Compound Benzo[d][1,3]dioxol-5-ylmethyl 3-(Methylthio)phenyl High lipophilicity; potential metabolic stability Inferred bioactivity from analogs (e.g., enzyme inhibition)
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor agonist; resistant to amide hydrolysis Used as a food additive (Savorymyx® UM33)
Compound 16 (N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide) 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl Cytochrome P450 4F11-activated inhibitor Inhibits stearoyl-CoA desaturase (SCD)
Compound 22 (N1-(3-Cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide) 3-Cyanophenyl 4-Methoxyphenethyl Electron-withdrawing cyano group Moderate SCD inhibition (23% yield)
Compound 1768 (FAO/WHO Report) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Similar to S336 Rapid metabolism in hepatocytes; no hydrolysis products
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide Benzo[d][1,3]dioxol-5-yl (1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl Heterocyclic sulfur moiety Molecular weight: 391.5; potential CNS activity

Key Findings from Comparative Studies

  • Substituent Impact on Bioactivity: Electron-donating groups (e.g., methoxy in S336) enhance flavor receptor agonism but may reduce metabolic stability .
  • Synthetic Yields and Efficiency: Compounds with bulky or polar substituents (e.g., cyanophenyl in Compound 22) often exhibit lower yields (23–35%) due to steric hindrance during coupling reactions . Optimized procedures (e.g., oxalyl chloride-mediated synthesis in ) achieve moderate yields (62% for benzodioxole derivatives) .

Metabolic and Toxicological Profiles

  • Resistance to Hydrolysis : Oxalamides like S336 and Compound 1768 are resistant to enzymatic amide cleavage, making them suitable for applications requiring prolonged stability .
  • Hepatocyte Metabolism : Rat hepatocyte studies indicate rapid metabolism of benzodioxole-containing oxalamides without generating toxic hydrolysis byproducts .

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound involves examining its mechanism of action, therapeutic potential, and related studies.

Chemical Structure

  • Molecular Formula : C27H29FN4O4S
  • Molecular Weight : 524.6 g/mol
  • CAS Number : 847195-42-0

The structural characteristics of this compound contribute to its interactions with biological systems, potentially influencing various cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may modulate pathways related to:

  • Apoptosis : Inducing programmed cell death in cancer cells.
  • Cell Cycle Regulation : Influencing the progression of the cell cycle.
  • Signal Transduction : Interfering with signaling pathways that control cellular responses.

Pharmacological Effects

Research has indicated that compounds with similar structures exhibit various pharmacological effects including:

  • Anticancer Activity : Compounds containing benzo[d][1,3]dioxole derivatives have shown promise in inhibiting cancer cell growth and inducing apoptosis in vitro and in vivo .
  • Antioxidant Properties : Some studies suggest that related compounds possess antioxidant activities, which can protect cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally similar to this compound:

  • Study on Autophagy and Apoptosis :
    • A related compound demonstrated dual functionality by inducing autophagy and apoptosis in cancer cells through interaction with polyamine transporters . This suggests a potential mechanism for this compound in cancer therapy.
  • Antioxidative Activity Assessment :
    • A new derivative from Hypecoum erectum showed moderate antioxidative activity (IC50 = 86.3 μM), indicating that similar compounds might also possess protective effects against oxidative damage .

Comparative Biological Activity Table

Compound NameBiological ActivityMechanismReference
This compoundAnticancerInduces apoptosis
Related Benzodioxole DerivativeAntioxidantScavenges free radicals
Benzodiazepine AnalogNeuroactiveModulates neurotransmitter receptors

Future Directions

The ongoing research into the biological activity of this compound suggests significant therapeutic potential. Future studies should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety of this compound in animal models.
  • Mechanistic Studies : To elucidate the specific molecular pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

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